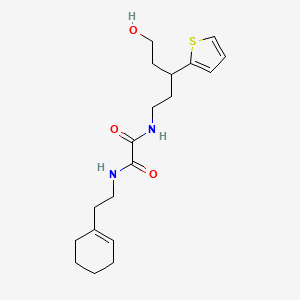
1-(4-Methylbenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its molecular structure. While specific information about the chemical reactions involving “1-(4-Methylbenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile” is not available, compounds with similar structures are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While specific information about the properties of “1-(4-Methylbenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile” is not available, similar compounds are known to exhibit a variety of properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- 1-(4-Methylbenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile has been involved in the synthesis of a range of pyridine and fused pyridine derivatives, leading to the formation of various isoquinoline and naphthyridine derivatives, as well as pyrazolo-[3,4-b]-pyridine and triazolo-[3,4-a]-pyridine derivatives (Al-Issa, 2012).
Reactivity and Transformations
- This compound demonstrates diverse reactivity, such as undergoing oxidative coupling, and has been used to generate compounds like 1,2-bis-(5'-ethenyl-3'-cyano-4'-pyridyl)-ethane, phenacyl pyridines, and dipicolyl phenyl carbinols, which are of interest in alkaloid synthesis (Jahangir et al., 1990).
Applications in Heterocyclic Chemistry
- The compound is utilized in the synthesis of novel heterocyclic compounds, such as thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, showcasing its potential in creating compounds with significant biological activities (Suresh et al., 2016).
Optical and Junction Characteristics
- Derivatives of this compound, such as pyrazolo[4,3-b]pyridine derivatives, have been studied for their structural, optical, and diode characteristics, indicating potential applications in material sciences (Zedan et al., 2020).
Antimicrobial and Anticancer Properties
- Some derivatives of 1-(4-Methylbenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile have shown promising antimicrobial and anticancer properties, highlighting its significance in pharmaceutical research (Elewa et al., 2021).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific information about the safety and hazards of “1-(4-Methylbenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile” is not available, similar compounds are known to cause skin and eye irritation and may be harmful to aquatic life .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] fabi in escherichia coli . This enzyme plays a crucial role in fatty acid synthesis, which is essential for the survival and virulence of bacteria.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its target enzyme, leading to inhibition of the enzyme’s activity . This could result in the disruption of fatty acid synthesis, affecting the growth and survival of the bacteria.
Biochemical Pathways
The compound likely affects the fatty acid synthesis pathway by inhibiting the Enoyl-[acyl-carrier-protein] reductase [NADH] FabI enzyme . The downstream effects of this inhibition could include disruption of bacterial cell membrane integrity and function, leading to bacterial cell death.
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound, determining its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of the compound’s action would likely include disruption of bacterial cell membrane synthesis due to the inhibition of the Enoyl-[acyl-carrier-protein] reductase [NADH] FabI enzyme . This could lead to bacterial cell death, providing a potential mechanism for antibacterial activity.
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-oxo-4-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-15-7-9-16(10-8-15)14-22-12-11-18(19(13-21)20(22)23)17-5-3-2-4-6-17/h2-12H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWQBCDRZLBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=C(C2=O)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2433909.png)
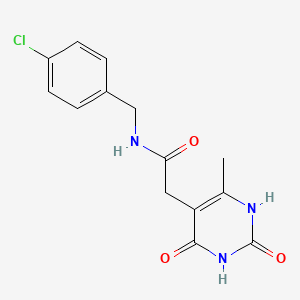
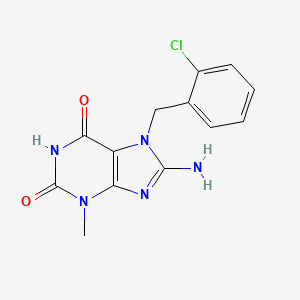
![3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2433912.png)
![2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2433913.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433917.png)

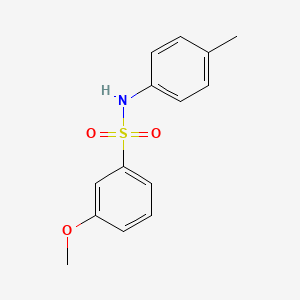
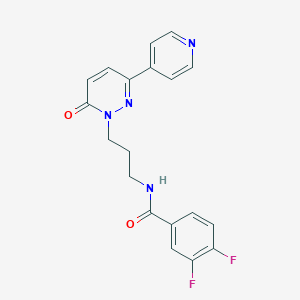
![3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2433925.png)
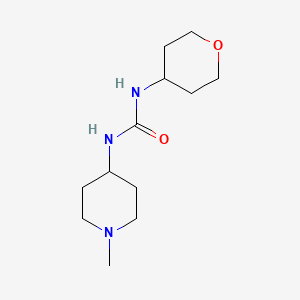
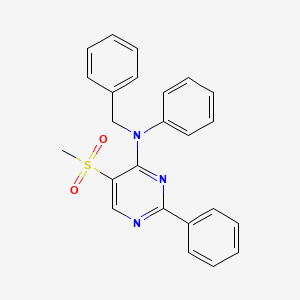
![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2433931.png)
